molecular formula C9H10ClNO2 B7778968 3-chloro-N-(2-hydroxyphenyl)propanamide CAS No. 19343-16-9

3-chloro-N-(2-hydroxyphenyl)propanamide

Cat. No. B7778968
CAS RN: 19343-16-9
M. Wt: 199.63 g/mol
InChI Key: FGYHFZULPYDCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-hydroxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-hydroxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacokinetics and Metabolism : Studies on compounds similar to 3-chloro-N-(2-hydroxyphenyl)propanamide, such as S-1 (a selective androgen receptor modulator), have been conducted to understand their pharmacokinetics and metabolism in rats. This research is crucial for developing novel therapeutic agents for androgen-dependent diseases (Wu et al., 2006).

  • Antinociceptive Activity : Derivatives of similar compounds have been synthesized and tested for their antinociceptive activity, demonstrating significant efficacy in comparison with standard drugs like dipyrone and aspirin. This suggests potential applications in pain management (Önkol et al., 2004).

  • Immunosuppressive Activities : The synthesis of N-aryl-3-(indol-3-yl)propanamides and their evaluation for immunosuppressive activities highlight the potential use of these compounds in immune-related therapies. One derivative, in particular, showed significant inhibitory activity on murine splenocytes proliferation (Giraud et al., 2010).

  • Antimicrobial Agents : Research into new 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-ones revealed their potential as broad-spectrum antimicrobial agents against various bacterial and fungal strains (Pansare et al., 2014).

  • Glucocorticoid Receptor Modulators : Studies on 2,2-dimethyl-3,3-diphenyl-propanamides as glucocorticoid receptor modulators have shown promising results. These compounds displayed good agonist activity in GR-mediated assays, with potential applications in treating inflammation (Yang et al., 2010).

  • Herbicidal Activity : Research into the herbicidal activity of certain propanamide derivatives indicates potential applications in agriculture. One such compound showed effectiveness in controlling weed growth (Liu et al., 2007).

  • Photodynamic Therapy : Derivatives of hydroxyphenyl chlorin, similar to 3-chloro-N-(2-hydroxyphenyl)propanamide, have been explored for their application in photodynamic therapy, particularly for cancer treatment (Senge, 2011).

  • In Vitro and In Vivo Estrogenic Activity : Studies have been conducted on the estrogenic activity of chlorinated derivatives of bisphenol A, including 3-chloro compounds. These studies are essential for understanding the impact of these compounds on hormonal activity (Takemura et al., 2005).

  • Cytotoxicity Study : A specific study on 3-chloro-N-(4-sulfamoylphenethyl)propanamide demonstrated its potential in cytotoxicity against tumor cells, indicating possible applications in cancer research (Durgun et al., 2016).

properties

IUPAC Name

3-chloro-N-(2-hydroxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-6-5-9(13)11-7-3-1-2-4-8(7)12/h1-4,12H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYHFZULPYDCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392188
Record name 3-chloro-N-(2-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-hydroxyphenyl)propanamide

CAS RN

19343-16-9
Record name 3-chloro-N-(2-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-aminophenol (2.18 g, 20 mmol) in acetone (20 mL) a solution of 3-chloropropionyl chloride (1.28 g, 0.87 mL, 10 mmol) in acetone (20 mL) was added dropwise. After the addition was completed, the reaction mixture was stirred at room temperature for 0.5 h and then diluted with water (50 mL). Acetone was removed in vacuo, the precipitate formed was collected by filtration, washed with water, and dried to give the subtitle compound (1.53 g, 77%).
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(2-hydroxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(2-hydroxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(2-hydroxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(2-hydroxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(2-hydroxyphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(2-hydroxyphenyl)propanamide

Citations

For This Compound
1
Citations
D Sampson, XY Zhu, SVK Eyunni, JR Etukala… - Bioorganic & medicinal …, 2014 - Elsevier
The dopamine D 4 receptor has been shown to play key roles in certain CNS pathologies including addiction to cigarette smoking. Thus, selective D 4 ligands may be useful in treating …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.